molecular formula C13H19NS B1425787 {1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine CAS No. 1376239-65-4

{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine

Cat. No. B1425787
M. Wt: 221.36 g/mol
InChI Key: WIQHRTCQIDULMI-UHFFFAOYSA-N
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Description

“{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine” is a chemical compound with the CAS Number: 1376239-65-4 . It has a molecular weight of 221.37 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for “{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine” is 1S/C13H19NS/c1-11-4-6-12(7-5-11)15-13(10-14)8-2-3-9-13/h4-7H,2-3,8-10,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine” is a liquid at room temperature . It has a molecular weight of 221.37 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been successfully synthesized using p-Toluic hydrazide and glycine via a polyphosphoric acid condensation route, showcasing a high yield and efficient synthesis method (Shimoga, Shin, & Kim, 2018).

  • Spectroscopic Characterization : This compound was characterized spectroscopically using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, providing detailed insights into its molecular structure and properties (Shimoga, Shin, & Kim, 2018).

Biased Agonists Development

  • Biased Agonist for Serotonin Receptors : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors. These compounds were tested for signal transduction assays, identifying ERK1/2 phosphorylation-preferring aryloxyethyl derivatives (Sniecikowska et al., 2019).

  • Antidepressant-like Activity : The lead structure from this study showed potent antidepressant-like activity, completely eliminating immobility in the rat Porsolt test, suggesting a promising avenue for antidepressant drug development (Sniecikowska et al., 2019).

Chemical Synthesis and Applications

  • Transfer Hydrogenation Reactions : The compound (4-Phenylquinazolin-2-yl)methanamine was synthesized and used to create N-heterocyclic ruthenium(II) complexes. These complexes were examined for transfer hydrogenation of acetophenone derivatives, achieving excellent conversions and high turnover frequencies (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

  • Photocytotoxicity and Imaging : Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed unprecedented photocytotoxicity in red light and were ingested in the nucleus of cells, indicating potential applications in cellular imaging and cancer treatment (Basu et al., 2014).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[1-(4-methylphenyl)sulfanylcyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-11-4-6-12(7-5-11)15-13(10-14)8-2-3-9-13/h4-7H,2-3,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQHRTCQIDULMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(4-Methylphenyl)sulfanyl]cyclopentyl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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